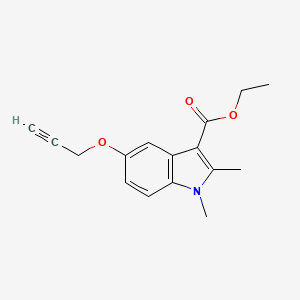![molecular formula C26H30ClN3O6S B11630423 4-({2-(3-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630423.png)
4-({2-(3-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物4-({2-(3-氯苯基)-4-羟基-1-[3-(吗啉-4-基)丙基]-5-氧代-2,5-二氢-1H-吡咯-3-基}羰基)-N,N-二甲基苯磺酰胺 是一种复杂的有机分子 。
准备方法
合成路线和反应条件
该化合物的合成通常涉及多个步骤,从吡咯环的形成开始。关键步骤包括:
吡咯环的形成: 这可以通过Paal-Knorr合成来实现,其中1,4-二羰基化合物与胺反应。
氯苯基基团的引入: 这一步涉及使用氯苯基衍生物,可以通过傅-克酰化反应引入。
吗啉部分的连接: 这通常通过亲核取代反应进行,其中卤代前体与吗啉反应。
苯磺酰胺基团的形成: 这可以通过在碱存在下使中间体化合物与苯磺酰氯反应来实现。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产率和纯度。这可能包括使用连续流反应器以更好地控制反应条件,以及使用高通量筛选来识别最有效的催化剂和溶剂。
化学反应分析
反应类型
氧化: 化合物中的羟基可以发生氧化,形成酮。
还原: 羰基可以使用硼氢化钠等还原剂还原为醇。
取代: 氯苯基基团可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要产物
氧化: 形成酮衍生物。
还原: 形成醇衍生物。
取代: 根据所用亲核试剂形成各种取代衍生物。
科学研究应用
化学: 它可以作为合成更复杂分子的构建块。
生物学: 由于其独特的结构,它可能作为探针用于研究生物过程。
医学: 可以研究该化合物潜在的治疗特性,例如抗炎或抗癌活性。
工业: 它可用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
该化合物发挥作用的机制将取决于其具体应用。例如,如果用作治疗剂,它可能与体内特定的酶或受体相互作用,调节它们的活性。吗啉部分的存在表明其可能与生物膜或蛋白质相互作用。
相似化合物的比较
类似化合物
- 4-({2-(3-氯苯基)-4-羟基-1-[3-(哌啶-4-基)丙基]-5-氧代-2,5-二氢-1H-吡咯-3-基}羰基)-N,N-二甲基苯磺酰胺
- 4-({2-(3-氯苯基)-4-羟基-1-[3-(吡咯烷-4-基)丙基]-5-氧代-2,5-二氢-1H-吡咯-3-基}羰基)-N,N-二甲基苯磺酰胺
独特性
化合物中吗啉部分的存在提供了独特的化学性质,例如增加溶解度和潜在的氢键形成能力。这可以增强其与生物靶标的相互作用,与缺乏此特征的类似化合物相比。
属性
分子式 |
C26H30ClN3O6S |
|---|---|
分子量 |
548.1 g/mol |
IUPAC 名称 |
4-[(E)-[2-(3-chlorophenyl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H30ClN3O6S/c1-28(2)37(34,35)21-9-7-18(8-10-21)24(31)22-23(19-5-3-6-20(27)17-19)30(26(33)25(22)32)12-4-11-29-13-15-36-16-14-29/h3,5-10,17,23,31H,4,11-16H2,1-2H3/b24-22+ |
InChI 键 |
IZISDLVFOGTODS-ZNTNEXAZSA-N |
手性 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Cl)/O |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethoxyphenyl)-4-methyl-6-[4-(propan-2-yl)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11630348.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11630350.png)
![(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630357.png)
![3-(2-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11630363.png)
![Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11630368.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11630371.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630375.png)
![(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630395.png)
![4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11630401.png)
![N~2~-benzyl-N-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11630406.png)

![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630424.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630433.png)
